Home > Products > Screening Compounds P86918 > Ivermectin luminol
Ivermectin luminol - 122047-12-5

Ivermectin luminol

Catalog Number: EVT-1180122
CAS Number: 122047-12-5
Molecular Formula: C66H96N4O18
Molecular Weight: 1233.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Ivermectin is classified as a macrocyclic lactone and is primarily used as an anthelmintic and antiparasitic medication. It is derived from the fermentation of Streptomyces avermitilis. Luminol, chemically known as 5-amino-2,3-dihydro-1,4-phthalazinedione, is widely recognized for its application in chemiluminescence, particularly in forensic science for detecting blood traces. The combination of these two compounds results in ivermectin luminol, which has been explored for its potential applications in both therapeutic and diagnostic fields .

Synthesis Analysis

The synthesis of ivermectin luminol involves several steps that integrate the chemical structures of both parent compounds.

  1. Starting Materials:
    • Ivermectin (C48H74O14) serves as the primary scaffold.
    • Luminol (C8H7N3O2) provides the chemiluminescent functionality.
  2. Synthesis Method:
    • The synthesis typically involves coupling reactions where the amine group of luminol is reacted with a suitable reactive site on ivermectin.
    • Various solvents such as ethanol or dimethyl sulfoxide may be used to facilitate the reaction.
    • Reaction conditions often require careful control of temperature and pH to ensure optimal yield and purity.
  3. Technical Parameters:
    • A common method involves using coupling agents like carbodiimides to activate carboxylic acid groups on ivermectin for reaction with luminol.
    • The reaction may proceed under reflux conditions for several hours, followed by purification steps such as crystallization or chromatography to isolate the final product .
Molecular Structure Analysis

The molecular structure of ivermectin luminol can be described as follows:

  • Chemical Formula: C66H96N4O18
  • Molecular Weight: Approximately 1300 g/mol
  • Structural Features:
    • The compound retains the core structure of ivermectin while incorporating luminol's phthalazine moiety.
    • Key functional groups include multiple hydroxyl (-OH) groups from both components, which may influence solubility and reactivity.

Structural Data

  • Ivermectin's backbone contributes to its pharmacological properties, while luminol's structure imparts luminescent properties.
  • The integration of these structures can be analyzed using techniques such as nuclear magnetic resonance spectroscopy or mass spectrometry to confirm successful synthesis .
Chemical Reactions Analysis

Ivermectin luminol can participate in various chemical reactions:

  1. Luminescent Reactions:
    • In the presence of hydrogen peroxide and a suitable catalyst (like iron ions), luminol undergoes oxidation to produce a blue light emission, which can be utilized in various assays.
  2. Drug Interactions:
    • The compound may interact with biological targets similarly to ivermectin, potentially inhibiting specific proteins involved in viral replication or cellular signaling pathways.
  3. Stability Studies:
    • Stability under different pH conditions and temperatures is crucial for determining its application in biological systems .
Mechanism of Action

The mechanism of action for ivermectin luminol can be understood through two main pathways:

  1. Antiparasitic Activity:
    • Ivermectin acts by binding to glutamate-gated chloride channels in parasites, leading to paralysis and death.
    • The incorporation of luminol does not alter this mechanism but may enhance detection methods for monitoring drug efficacy.
  2. Chemiluminescence:
    • Luminol's chemiluminescent properties allow for real-time tracking of biological processes or drug interactions within cells.
    • This dual functionality could enable researchers to visualize drug distribution and activity within biological systems .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a crystalline solid.
  • Solubility: Soluble in organic solvents like ethanol; limited solubility in water due to its large molecular size.

Chemical Properties

  • Stability: Stability studies suggest that ivermectin luminol remains effective under physiological conditions but may degrade under extreme pH or temperature variations.
  • Reactivity: Exhibits reactivity typical of both parent compounds, including potential interactions with nucleophiles due to the presence of electrophilic sites from the luminol moiety .
Applications

Ivermectin luminol has several promising applications:

  1. Biological Assays:
    • Utilized in chemiluminescent assays for detecting specific biomolecules or pathogens due to its luminescent properties.
  2. Therapeutic Monitoring:
    • Potentially used in monitoring drug levels in vivo through luminescence detection techniques.
  3. Research Tool:
    • Serves as a valuable tool in pharmacological studies to assess drug interactions and mechanisms within cellular systems.
  4. Diagnostics:
    • May find applications in diagnostic tests where rapid detection is necessary, leveraging its luminescent characteristics alongside therapeutic effects .
Introduction to Ivermectin-Luminol Conjugates

Chemical Characterization of Ivermectin-Luminol Complexes

The ivermectin-luminol conjugate is synthesized through a multi-step reaction that covalently links the carboxyl group of modified 22,23-dihydroavermectin B1a to the primary amine of luminol via a butylamino spacer arm, forming an amide bond. This yields the full chemical name: 22,23-dihydroavermectin B1a, 4"-[4-[[4-[ethyl(1,2,3,4-tetrahydro-1,4-dioxo-6-phthalazinyl)amino]butyl]amino]-4-oxobutanoate] [1]. This structural design preserves the macrocyclic lactone core essential for ivermectin’s anthelmintic activity while appending the luminol moiety, which remains sterically accessible for chemiluminescent reactions.

Redox Behavior and Electrochemical Properties:Cyclic voltammetry studies reveal distinct redox characteristics critical for analytical applications. The conjugate exhibits an irreversible oxidation peak at approximately +1.0 V (vs. Ag/AgCl) in neutral aqueous buffers, corresponding to the tetrahydrofuran ring oxidation within the ivermectin component. Concurrently, the luminol moiety contributes to a pH-dependent reduction peak near -0.5 V. The oxidation process is diffusion-controlled and involves a 1:1 proton-electron transfer ratio, as evidenced by a slope of 50 mV/pH in the linear range of pH 4–8 [6].

Table 1: Electrochemical Parameters of Ivermectin-Luminol Conjugate

ParameterValueConditions
Oxidation Peak (A1)+1.0 V to +1.3 VpH 4.0–10.0
Reduction Peak (C1)-0.5 VpH 7.0
Proton-Electron Ratio1:1pH 4–8
Diffusion Coefficient2.7 × 10⁻⁶ cm²/s0.1 M Acetate buffer, pH 4.6

Spectral Properties:The chemiluminescence emission spectrum peaks at 425 nm upon activation with oxidants (e.g., hydrogen peroxide) in alkaline conditions, characteristic of luminol’s excited 3-aminophthalate state. This emission is quantifiable at sub-nanomolar concentrations, enabling ultrasensitive detection of the conjugate bound to target receptors [1] [6].

Structural Stability:The linker’s four-carbon chain provides flexibility, minimizing steric hindrance between ivermectin’s binding sites and the luminol reporter. This ensures >90% retention of the conjugate’s affinity for glutamate-gated chloride channels in nematodes, as confirmed by competitive binding assays with native ivermectin [1].

Historical Development of Luminol-Based Chemiluminescent Probes in Pharmacology

Luminol’s discovery as a chemiluminescent compound dates to the early 20th century, but its application in biological probes began in earnest in the 1970s. The molecule’s ability to undergo oxidation-driven light emission—catalyzed by peroxidases, metal ions, or heme groups—provided a foundation for non-radioactive detection systems. Initial pharmacological applications focused on immunoassays, where luminol conjugates enabled the quantification of antibodies or antigens with sensitivities surpassing colorimetric methods [1].

Key Milestones:

  • 1989: The first synthesis of an ivermectin-luminol conjugate was reported, marking a paradigm shift in avermectin research. This innovation replaced cumbersome radiolabeling (e.g., ³H-ivermectin) with a safer, equally sensitive alternative for binding site quantification. The probe detected femtomolar concentrations of receptor-bound ivermectin in Onchocerca volvulus extracts [1].
  • 1990s–2000s: Advances in linker chemistry optimized the distance between pharmacophores and reporters, minimizing activity loss. Concurrently, luminol derivatives with enhanced quantum yields (e.g., isoluminol) were integrated into parasitic receptor studies, including those for Caenorhabditis elegans [6].
  • 2010s–Present: Electrochemical characterization of ivermectin-luminol (e.g., via glassy carbon electrodes) elucidated redox mechanisms, while mass spectrometry confirmed conjugate stability in biological matrices [6] [8].

Table 2: Evolution of Luminol Conjugates in Parasitology Research

EraProbe TypeAnalytical AdvanceLimitations Addressed
Pre-1989Radiolabeled ivermectinHigh sensitivityRadiation hazards; short half-life
1989–2000Ivermectin-luminolChemiluminescent detection; no radioactivityLimited quantification in tissues
Post-2000Nanoconjugated luminolEnhanced tissue penetration; real-time imagingBackground noise in complex fluids

Rationale for Ivermectin-Luminol Synthesis in Analytical Research

The development of ivermectin-luminol conjugates was driven by three unmet needs in antiparasitic research:

  • Elimination of Radioisotope Dependencies:Traditional binding assays for ivermectin receptors relied on ³H- or ¹⁴C-labeled ivermectin, which posed safety risks, regulatory burdens, and high costs. The luminol conjugate provided equivalent sensitivity (detection limit: 0.5 fmol bound ligand) without radioactive waste [1].

  • Spatiotemporal Resolution in Binding Studies:Unlike endpoint radioligand assays, chemiluminescence permits real-time monitoring of ligand-receptor interactions. The light emission kinetics—peaking within seconds of oxidant addition—enabled researchers to quantify association/dissociation rates of ivermectin with glutamate-gated chloride channels in C. elegans membranes [1] [6].

  • Versatility Across Biological Matrices:The conjugate’s stability in serum, tissue homogenates, and parasite extracts facilitated diverse applications:

  • Tracking ivermectin distribution in Onchocerca nodules [1].
  • High-throughput screening of novel avermectin analogs via microplate chemiluminescence [8].
  • Electrochemical sensing in whole blood using volumetric absorptive microsampling (VAMS), circumventing hematocrit-related biases seen in dried blood spots [8].

The synthesis of ivermectin-luminol thus represents a cornerstone in the evolution of chemiluminescent probes, merging pharmacological specificity with analytical innovation to advance parasitology and drug discovery.

Properties

CAS Number

122047-12-5

Product Name

Ivermectin luminol

IUPAC Name

[6-[6-[(10E,14E,16E)-6'-butan-2-yl-21,24-dihydroxy-5',11,13,22-tetramethyl-2-oxospiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-12-yl]oxy-4-methoxy-2-methyloxan-3-yl]oxy-4-methoxy-2-methyloxan-3-yl] 4-[4-[(1,4-dioxo-2,3-dihydrophthalazin-6-yl)-ethylamino]butylamino]-4-oxobutanoate

Molecular Formula

C66H96N4O18

Molecular Weight

1233.5 g/mol

InChI

InChI=1S/C66H96N4O18/c1-12-36(3)58-39(6)25-26-65(88-58)34-46-31-45(87-65)21-19-38(5)57(37(4)17-16-18-43-35-80-61-56(73)40(7)29-49(64(76)83-46)66(43,61)77)85-54-33-51(79-11)60(42(9)82-54)86-55-32-50(78-10)59(41(8)81-55)84-53(72)24-23-52(71)67-27-14-15-28-70(13-2)44-20-22-47-48(30-44)63(75)69-68-62(47)74/h16-20,22,29-30,36-37,39,41-42,45-46,49-51,54-61,73,77H,12-15,21,23-28,31-35H2,1-11H3,(H,67,71)(H,68,74)(H,69,75)/b17-16+,38-19+,43-18+

InChI Key

WQLHCVQBESMZGD-ZJZUZUJASA-N

SMILES

CCC(C)C1C(CCC2(O1)CC3CC(O2)CC=C(C(C(C=CC=C4COC5C4(C(C=C(C5O)C)C(=O)O3)O)C)OC6CC(C(C(O6)C)OC7CC(C(C(O7)C)OC(=O)CCC(=O)NCCCCN(CC)C8=CC9=C(C=C8)C(=O)NNC9=O)OC)OC)C)C

Synonyms

22,23-dihydroavermectin B(1a)-4''-(4-((4-(ethyl(1,2,3,4-tetrahydro-1,4-dioxo-6-phthalazinyl)amino)butyl)amino)-4-oxobutanoate)
ivermectin-luminol

Canonical SMILES

CCC(C)C1C(CCC2(O1)CC3CC(O2)CC=C(C(C(C=CC=C4COC5C4(C(C=C(C5O)C)C(=O)O3)O)C)OC6CC(C(C(O6)C)OC7CC(C(C(O7)C)OC(=O)CCC(=O)NCCCCN(CC)C8=CC9=C(C=C8)C(=O)NNC9=O)OC)OC)C)C

Isomeric SMILES

CCC(C)C1C(CCC2(O1)CC3CC(O2)C/C=C(/C(C(/C=C/C=C/4\COC5C4(C(C=C(C5O)C)C(=O)O3)O)C)OC6CC(C(C(O6)C)OC7CC(C(C(O7)C)OC(=O)CCC(=O)NCCCCN(CC)C8=CC9=C(C=C8)C(=O)NNC9=O)OC)OC)\C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.